molecular formula C12H23N3 B13482325 4-Isobutyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

4-Isobutyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13482325
M. Wt: 209.33 g/mol
InChI Key: ZZVKRTWKWQUGRM-UHFFFAOYSA-N
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Description

4-Isobutyl-3-(pentan-2-yl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structural features, which include an isobutyl group and a pentan-2-yl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-3-(pentan-2-yl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the isobutyl and pentan-2-yl groups through alkylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-3-(pentan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyrazoles with different functional groups.

Scientific Research Applications

4-Isobutyl-3-(pentan-2-yl)-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Isobutyl-3-(pentan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

4-Isobutyl-3-(pentan-2-yl)-1h-pyrazol-5-amine can be compared with other similar pyrazole derivatives, such as:

  • 4-Isobutyl-3-(methyl)-1h-pyrazol-5-amine
  • 4-Isobutyl-3-(ethyl)-1h-pyrazol-5-amine
  • 4-Isobutyl-3-(propyl)-1h-pyrazol-5-amine

These compounds share similar structural features but differ in the length and nature of the alkyl groups attached to the pyrazole ring. The uniqueness of this compound lies in its specific combination of isobutyl and pentan-2-yl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

4-(2-methylpropyl)-5-pentan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-5-6-9(4)11-10(7-8(2)3)12(13)15-14-11/h8-9H,5-7H2,1-4H3,(H3,13,14,15)

InChI Key

ZZVKRTWKWQUGRM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C(C(=NN1)N)CC(C)C

Origin of Product

United States

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